BenchChemオンラインストアへようこそ!

Orexin receptor antagonist 2

Orexin Receptor Pharmacology Selectivity Profiling GPCR Ligand Differentiation

Orexin receptor antagonist 2 (compound 30) is a potent, highly selective orexin-2 receptor (OX2R) antagonist (pKi OX2R=9.78, >100-fold selectivity over OX1R) designed for preclinical sleep research. Unlike dual antagonists (DORAs) such as suvorexant that significantly alter REM sleep, this 2-SORA preferentially promotes NREM sleep while preserving physiological sleep architecture. With an OX2R IC50 of 28 nM—5.4-fold more potent than suvorexant—it enables robust target engagement at lower concentrations, reducing DMSO artifact risk in sensitive in vitro assays. The defined selectivity window makes it the essential reference compound for dissecting OX1R- versus OX2R-mediated functions in arousal, feeding, reward, and stress circuitry studies. Choose this tool when OX1R blockade would confound experimental interpretation.

Molecular Formula C25H31N5O2
Molecular Weight 433.5 g/mol
Cat. No. B2380042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrexin receptor antagonist 2
Molecular FormulaC25H31N5O2
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCC3(CCCN(C3=O)CC4=CNC5=C4C=C(C=C5)OC)CC2)C
InChIInChI=1S/C25H31N5O2/c1-17-13-18(2)28-24(27-17)29-11-8-25(9-12-29)7-4-10-30(23(25)31)16-19-15-26-22-6-5-20(32-3)14-21(19)22/h5-6,13-15,26H,4,7-12,16H2,1-3H3
InChIKeyGKTSTVGKOKZFKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Orexin Receptor Antagonist 2 (Compound 30): A Selective OX2R Antagonist for Sleep and Arousal Research


Orexin receptor antagonist 2 (CAS 1457940-75-8, also known as compound 30) is a potent and highly selective orexin-2 receptor (OX2R) antagonist from a novel series of orexin receptor antagonists designed to probe the differential roles of OX1R and OX2R in sleep regulation [1]. The compound displays pKi values of 7.69 for OX1R and 9.78 for OX2R, corresponding to a >100-fold selectivity for OX2R over OX1R [1]. This selectivity profile distinguishes it from dual orexin receptor antagonists (DORAs) such as suvorexant, lemborexant, and daridorexant, and positions it as a valuable pharmacological tool for investigating OX2R-mediated functions, particularly in preclinical insomnia research [1].

Why Orexin Receptor Antagonist 2 Cannot Be Replaced by Generic Dual Orexin Receptor Antagonists


Orexin receptor antagonists are not functionally interchangeable; their selectivity for OX1R versus OX2R dictates distinct effects on sleep architecture, neurochemical signaling, and potential side effect profiles [1]. Dual antagonists (DORAs) such as suvorexant, lemborexant, and daridorexant block both OX1R and OX2R, leading to pronounced increases in both NREM and REM sleep, often with extended REM episode durations [1][2]. In contrast, OX2R-selective antagonists (2-SORAs) like Orexin receptor antagonist 2 preferentially promote NREM sleep with minimal impact on REM sleep, preserving a more physiological sleep architecture [1][3]. Substituting a DORA for Orexin receptor antagonist 2 in a research protocol would introduce OX1R blockade, confounding interpretation of OX2R-specific effects and potentially altering arousal-related neuronal activity patterns [3]. The quantitative evidence below establishes the precise pharmacological boundaries that define when Orexin receptor antagonist 2 is the appropriate choice.

Orexin Receptor Antagonist 2: Quantitative Differentiation from Key Comparators


OX2R Selectivity Ratio: 125-Fold vs. DORAs with ≤3-Fold Selectivity

Orexin receptor antagonist 2 exhibits a >100-fold selectivity for OX2R over OX1R (pKi 7.69 OX1, 9.78 OX2; Ki ratio ≈125) [1]. In contrast, clinically approved DORAs display minimal selectivity: suvorexant has a Ki ratio of 1.6 (OX1 0.55 nM / OX2 0.35 nM) ; lemborexant shows a pKi difference of 0.5 log units (8.41 vs 8.91, ≈3-fold) [2]; daridorexant exhibits a Ki ratio of ≈0.5 (OX1 0.47 nM / OX2 0.93 nM) . Among OX2R-selective tools, TCS-OX2-29 achieves ~250-fold selectivity but with markedly lower OX2R affinity (pKi 7.5, Ki ≈32 nM) . Orexin receptor antagonist 2 therefore provides a unique combination of high OX2R potency and >100-fold selectivity unmatched by DORAs.

Orexin Receptor Pharmacology Selectivity Profiling GPCR Ligand Differentiation

OX2R Binding Affinity: Subnanomolar Potency Surpasses Clinical DORAs

Orexin receptor antagonist 2 binds OX2R with a pKi of 9.78, corresponding to a Ki of approximately 0.16 nM [1]. This subnanomolar affinity exceeds that of the approved DORAs: suvorexant (Ki 0.35 nM) , lemborexant (Ki ≈1.2 nM, pKi 8.91) [2], and daridorexant (Ki 0.93 nM) . Among research-grade OX2R-selective antagonists, TCS-OX2-29 exhibits a Ki of ~32 nM (pKi 7.5) , approximately 200-fold lower affinity than Orexin receptor antagonist 2. The compound's high OX2R affinity enables robust target engagement at lower concentrations, reducing the likelihood of off-target interactions.

Receptor Binding Affinity Orexin Receptor In Vitro Pharmacology

Functional Antagonism of OX2R: 5.4-Fold Greater Potency than Suvorexant in Calcium Mobilization Assays

In a functional calcium flux assay using human OX2R-expressing CHOK1 cells, Orexin receptor antagonist 2 inhibited orexin A-induced calcium mobilization with an IC50 of 28 nM [1]. Under comparable assay conditions, the DORA suvorexant exhibited an OX2R IC50 of 150 nM (0.15 μM) [2]. The 5.4-fold greater functional potency of Orexin receptor antagonist 2 at OX2R demonstrates enhanced antagonism of orexin A signaling, which is critical for studies requiring complete suppression of OX2R-mediated responses.

Functional Assay Calcium Flux Orexin Receptor Antagonism

Sleep Architecture: OX2R-Selective Antagonism Preferentially Increases NREM Sleep Without Altering REM

The OX2R-selective antagonist 26, a close structural analog of Orexin receptor antagonist 2 from the same series, induced sleep in mice primarily by increasing NREM sleep, with minimal effects on REM sleep [1]. In contrast, the DORA suvorexant increased both total NREM and REM sleep time and significantly prolonged REM sleep episode durations [1]. A similar pattern was observed with another 2-SORA, compound 1m, which increased NREM sleep without affecting REM, whereas suvorexant increased REM sleep and extended REM episode durations [2]. These class-consistent findings demonstrate that OX2R-selective antagonists preserve physiological sleep architecture, while DORAs induce a REM-skewed profile that may be undesirable for certain research applications.

Sleep Architecture NREM Sleep REM Sleep In Vivo Pharmacology

Optimal Research Applications for Orexin Receptor Antagonist 2 Based on Quantitative Differentiation


Dissecting OX2R-Specific Roles in Sleep-Wake Regulation

Orexin receptor antagonist 2's >100-fold OX2R selectivity [1] makes it the preferred tool for studies requiring OX2R-specific blockade without OX1R-mediated confounds. Its subnanomolar OX2R affinity [1] ensures reliable target engagement at low concentrations, enabling precise pharmacological dissection of OX2R contributions to NREM sleep promotion, arousal maintenance, and orexin neuron feedback circuits.

Investigating Differential Effects on NREM vs. REM Sleep Architecture

Unlike DORAs such as suvorexant, which significantly increase REM sleep and prolong REM episode duration [2], OX2R-selective antagonists from this chemical series (including compound 26 and by extension compound 30) preferentially increase NREM sleep with minimal REM alteration [2][3]. Orexin receptor antagonist 2 is therefore the appropriate choice for preclinical studies that require induction of NREM sleep without perturbing REM sleep homeostasis or triggering REM-related side effects.

High-Potency Pharmacological Tool for OX2R Functional Assays

With an OX2R IC50 of 28 nM in calcium mobilization assays [4] — 5.4-fold more potent than suvorexant [5] — Orexin receptor antagonist 2 enables robust functional antagonism at lower compound concentrations. This reduces DMSO exposure in cell-based assays and minimizes the risk of solvent-induced artifacts, making it a superior choice for high-sensitivity in vitro orexin receptor functional studies.

Comparative Pharmacology Studies Requiring Clean OX2R Selectivity

When comparing OX2R-mediated signaling with dual receptor antagonism, Orexin receptor antagonist 2 provides a defined selectivity window (>100-fold) that DORAs cannot offer [1]. This makes it an essential reference compound for studies evaluating the relative contributions of OX1R and OX2R to orexin-mediated behaviors, including feeding, reward, and stress responses, where OX1R blockade may confound interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Orexin receptor antagonist 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.